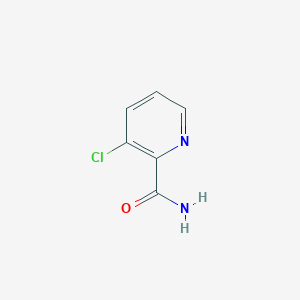

3-Chloropyridine-2-carboxamide

Description

Properties

IUPAC Name |

3-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHTWOUEFQKMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552563 | |

| Record name | 3-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114080-95-4 | |

| Record name | 3-Chloro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114080-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloropyridine-2-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates available data on its molecular structure, physicochemical characteristics, and spectral properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of the biological activities exhibited by related pyridine carboxamide derivatives. Visualizations of synthetic pathways and conceptual frameworks for structure-activity relationship studies are included to facilitate a deeper understanding for researchers in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known as 3-chloropicolinamide, is a chlorinated derivative of pyridine-2-carboxamide. Its chemical structure, featuring a pyridine ring substituted with a chlorine atom and a carboxamide group at positions 3 and 2 respectively, makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. The majority of this data is computationally derived and sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | PubChem[1] |

| Molecular Weight | 156.57 g/mol | PubChem[1] |

| Exact Mass | 156.0090405 Da | PubChem[1] |

| Monoisotopic Mass | 156.0090405 Da | PubChem[1] |

| Topological Polar Surface Area | 56 Ų | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| CAS Number | 114080-95-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=CC(=C(N=C1)C(=O)N)Cl | PubChem[1] |

| InChI | InChI=1S/C6H5ClN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | PubChem[1] |

| InChIKey | HQHTWOUEFQKMAQ-UHFFFAOYSA-N | PubChem[1] |

Spectral Data

Detailed spectral data for this compound is not extensively published. However, the expected characteristic spectral features can be inferred from related structures. The following table provides a summary of expected and observed spectral data for similar compounds.

| Spectral Data Type | Expected/Observed Peaks for Related Compounds |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the δ 7.0-9.0 ppm range. Amide protons (NH₂) typically appear as broad singlets. |

| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. The carbonyl carbon of the amide group is anticipated to be further downfield, typically >160 ppm. |

| IR Spectroscopy | Characteristic peaks include N-H stretching of the amide group (around 3200-3400 cm⁻¹), a strong C=O stretching band for the amide (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations. |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general methodology can be derived from the synthesis of structurally similar compounds, such as 3-chloropyrazine-2-carboxamide.[3]

General Synthesis of 3-Halopyridine-2-carboxamides

A common route for the synthesis of 3-halopyridine-2-carboxamides involves the partial hydrolysis of the corresponding 3-halopyridine-2-carbonitrile. This method is often preferred due to higher yields compared to direct amidation of the pyridine ring.[3]

Materials:

-

3-Chloropyridine-2-carbonitrile

-

Concentrated sulfuric acid

-

Deionized water

-

Ammonium hydroxide solution

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Hydrolysis: 3-Chloropyridine-2-carbonitrile is carefully added to concentrated sulfuric acid at a controlled temperature (typically 0-5°C). The mixture is stirred until the nitrile is fully dissolved.

-

Reaction Quenching: The reaction mixture is then slowly poured onto crushed ice with vigorous stirring to quench the reaction.

-

Neutralization: The acidic solution is neutralized by the dropwise addition of a concentrated ammonium hydroxide solution, while maintaining a low temperature. This step results in the precipitation of the crude this compound.

-

Isolation: The precipitate is collected by vacuum filtration and washed with cold deionized water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Characterization Methods

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or using an ATR accessory.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen are determined to confirm the empirical formula.

Biological Activity

While specific biological activity data for this compound is limited in the available literature, the broader class of pyridine carboxamides has been extensively studied and shown to exhibit a wide range of biological activities.[4] Derivatives of the isomeric 2-chloropyridine-3-carboxamide have reported fungicidal activities.[2]

Furthermore, structurally related N-substituted 3-aminopyrazine-2-carboxamides have been investigated for their antimicrobial properties.[5] Some of these compounds have shown notable activity against Mycobacterium tuberculosis and other pathogenic bacteria.[3][6][7] The mechanism of action for some of these related compounds has been explored through molecular docking studies, with potential targets including mycobacterial enoyl-ACP reductase (InhA).[3][6] These findings suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Caption: A generalized workflow for the synthesis and evaluation of this compound.

Conceptual Diagram of Structure-Activity Relationship (SAR)

This diagram illustrates the logical relationship in a typical SAR study for developing new bioactive compounds based on the this compound scaffold.

Caption: Conceptual flow of a Structure-Activity Relationship (SAR) study.

Conclusion

This compound is a compound of considerable interest due to its versatile chemical nature and its potential as a building block for the synthesis of biologically active molecules. While comprehensive experimental data for this specific compound is somewhat limited, analysis of its structural analogs provides valuable insights into its likely properties and reactivity. The synthetic routes and characterization methods outlined in this guide, along with the exploration of the biological potential of the broader pyridine carboxamide class, offer a solid foundation for researchers. Further investigation into the specific properties and biological activities of this compound is warranted and could lead to the development of novel pharmaceuticals and functional materials.

References

- 1. This compound | C6H5ClN2O | CID 13924706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation | MDPI [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 3-Chloropyridine-2-carboxamide

Abstract: This document provides a comprehensive technical overview of the molecular structure and properties of 3-Chloropyridine-2-carboxamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pyridine carboxamide scaffold. This guide details the molecule's chemical identity, summarizes its physicochemical properties in tabular format, and presents detailed experimental protocols for its synthesis and structural characterization. Furthermore, it explores the biological context of related compounds and visualizes key experimental workflows and potential mechanisms of action using Graphviz diagrams, adhering to strict formatting and presentation standards.

Introduction

Pyridine carboxamides are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their structural versatility and ability to engage in various biological interactions have made them a focal point in medicinal chemistry. This compound, a substituted picolinamide, serves as a valuable building block or active compound in the design of novel therapeutics. Understanding its precise molecular structure is fundamental to elucidating its structure-activity relationships (SAR) and mechanism of action. This guide provides the foundational data and methodologies required for such an investigation.

Molecular Identity and Properties

This compound is a derivative of pyridine with a chlorine atom at the 3-position and a carboxamide group at the 2-position. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonym | 3-Chloropicolinamide | [1] |

| CAS Number | 114080-95-4 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O | [1][2] |

| Molecular Weight | 156.57 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)N)Cl | [1] |

| InChI | InChI=1S/C6H5ClN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | [1] |

| InChIKey | HQHTWOUEFQKMAQ-UHFFFAOYSA-N | [1] |

Structural Analysis

The definitive determination of a molecule's three-dimensional structure is achieved through techniques such as X-ray crystallography, complemented by spectroscopic methods.

Crystallographic Data

While specific crystallographic data for this compound was not found in the reviewed literature, data for the closely related isomer, 2-Chloropyridine-3-carboxamide , provides valuable insight into the expected molecular geometry and crystal packing. In the crystal structure of this isomer, the dihedral angle between the pyridine ring and the carboxamide group is 63.88 (8)°.[3] The molecules are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming a two-dimensional network.[3]

Table 2: Crystal Data for Isomer 2-Chloropyridine-3-carboxamide [3]

| Parameter | Value |

| Formula | C₆H₅ClN₂O |

| Mᵣ | 156.57 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.980 (5) |

| b (Å) | 13.627 (9) |

| c (Å) | 7.108 (5) |

| β (°) | 91.82 (5) |

| V (ų) | 675.8 (8) |

| Z | 4 |

| Radiation | Mo Kα |

| T (K) | 293 (2) |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the two amide (-NH₂) protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

-

¹³C NMR: The carbon spectrum would display six signals: five for the aromatic carbons of the pyridine ring and one for the carbonyl carbon of the amide group. The positions of these signals are influenced by the electronegative chlorine atom and the amide group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include N-H stretching vibrations for the amide group (typically around 3400-3200 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1660-1680 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the pyridine ring. For example, in derivatives of the related 3-chloropyrazine-2-carboxamide, characteristic bands for -NH-, -CONH₂, and -C=O have been clearly identified.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass should correspond to the molecular formula C₆H₅ClN₂O.[1] The spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Experimental Methodologies

The following sections detail the protocols for the synthesis and structural analysis of pyridine carboxamides.

Synthesis and Characterization Workflow

The overall process for obtaining and confirming the structure of this compound involves synthesis, purification, and comprehensive analysis by various techniques.

Caption: Workflow for synthesis and structural elucidation.

Synthesis Protocol (Representative)

This protocol is adapted from the synthesis of the isomer 2-chloropyridine-3-carboxamide and represents a general method for amide formation.[3]

-

Dissolution: Dissolve 3-chloropyridine-2-carbonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath under constant stirring.

-

Ammonia Addition: Slowly add an excess of aqueous ammonia (e.g., 3.0 eq, 25% solution) to the cooled solution. Maintain the temperature at 0°C during the addition.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Workup: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

X-ray Crystallography Protocol

This protocol is based on the methodology used for the structural determination of 2-chloropyridine-3-carboxamide.[3]

-

Crystal Growth: Grow single crystals of the purified compound by slow evaporation from a suitable solvent (e.g., ethanol).

-

Data Collection: Mount a suitable single crystal on a diffractometer (e.g., a Siemens SMART CCD area-detector). Collect diffraction data at a controlled temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å).

-

Data Reduction: Process the collected data, including cell refinement and data reduction, using appropriate software (e.g., SAINT). Apply an absorption correction (e.g., multi-scan using SADABS).

-

Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXS97) and refine it by full-matrix least-squares on F² (e.g., using SHELXL97). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Context and Potential Mechanism of Action

While the specific biological activity of this compound is not extensively detailed, related pyridine carboxamide derivatives are known to possess significant antifungal activity.[5] A primary target for many carboxamide fungicides is the enzyme Succinate Dehydrogenase (SDH) , also known as Complex II, in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and leads to fungal cell death.

Caption: Proposed inhibition of Succinate Dehydrogenase (SDH).

Molecular docking studies on similar compounds have shown that the carboxamide moiety can form crucial hydrogen bonds within the active site of the SDH enzyme, contributing to its inhibitory activity.[5] This suggests that this compound could be a valuable lead structure for developing new SDH-inhibiting fungicides.

Conclusion

This compound is a molecule of significant interest due to its place within the pharmacologically relevant pyridine carboxamide family. This guide has provided a detailed summary of its molecular properties and the standard experimental methodologies required for its synthesis and rigorous structural confirmation. While crystallographic data for this specific molecule is pending, analysis of its close isomers provides a solid foundation for structural expectations. The established biological activity of related compounds, particularly as SDH inhibitors, highlights the potential utility of this compound as a scaffold for the development of novel agrochemicals and pharmaceuticals. The protocols and data presented herein serve as a critical resource for researchers aiming to explore and exploit the chemical and biological properties of this compound.

References

- 1. This compound | C6H5ClN2O | CID 13924706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 114080-95-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Chloropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Pyridine-2-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2-carboxamides represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as privileged scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of their diverse pharmacological effects, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of novel therapeutics based on this chemical core.

Anticancer Activity

Substituted pyridine-2-carboxamides have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of their antitumor activity is often multifactorial, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted pyridine-2-carboxamide derivatives, presented as half-maximal inhibitory concentrations (IC50).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea Derivatives | |||

| Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |

| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] |

| Compound 8b | - | Mean Inhibition = 43% | [1] |

| Compound 8e | - | Mean Inhibition = 49% | [1] |

| Other Pyridine Derivatives | |||

| Derivative 9 | HeLa, A549, HCT116, U87-MG | 16 - 422 nM | [2] |

| Derivative 19 | - | 4.75 mM | [2] |

| Derivative 24 | - | 17.63 mM | [2] |

| Derivative 25 | - | 24.89 mM | [2] |

| Derivative 26 | - | 35.5 mM | [2] |

| Derivative 27 | - | 23.54 mM | [2] |

| Derivative 59 | - | 4.9 nM | [2] |

| Derivative 60 | - | 9.0 nM | [2] |

| Derivative 61 | - | 91.9 nM | [2] |

| Derivative 62 | - | 82.4 nM | [2] |

| Derivative 63 | - | 27.7 nM | [2] |

| Derivative 64 | - | 41.4 nM | [2] |

| Derivative 65 | - | 27.1 nM | [2] |

| Derivative 66 | - | 50.7 nM | [2] |

| SHP2 Inhibitors | |||

| Compound C6 | MV-4-11 (Leukemia) | 0.0035 µM (3.5 nM) | [3][4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted pyridine-2-carboxamides have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentrations (MIC) of selected pyridine-2-carboxamide derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Triazoles | |||

| Compound 127a | S. aureus, B. subtilis, E. coli, S. typhi, K. pneumoniae, A. niger, A. fumigatus, A. flavus, C. albicans | 12.5 - 50 | [5] |

| Compound 127b | S. aureus, B. subtilis, E. coli, S. typhi, K. pneumoniae, A. niger, A. fumigatus, A. flavus, C. albicans | 6.25 - 25 | [5] |

| Isonicotinic Acid Hydrazides | |||

| Compounds 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | [5] |

| Compounds 12, 15, 16, 17 | C. albicans, C. glabrata | 12.5 | [5] |

| Compounds 23-27 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18 - 3.08 µM/mL | [5] |

| Pyridine-2,6-dicarboxamides | |||

| Compounds 3-11 | Various Bacteria and Fungi | Significant Activity | [6] |

| 3-(Pyridine-3-yl)-2-Oxazolidinones | |||

| Compound 9g | S. aureus | 32 - 256 | [7] |

| Picolinic Acid Derivatives | |||

| 2-picolinic acid | M. tuberculosis H37Rv | 6.25 | [8] |

| 4-methoxypyridine-2-carboxylic acid | M. tuberculosis H37Rv | 12.5 | [8] |

Enzyme Inhibition

A key mechanism through which substituted pyridine-2-carboxamides exert their biological effects is through the inhibition of specific enzymes that are critical for disease pathogenesis. Notable targets include Hematopoietic Progenitor Kinase 1 (HPK1), Src Homology-2 containing protein tyrosine Phosphatase 2 (SHP2), and Ribonucleotide Reductase (RR).

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of pyridine-2-carboxamide derivatives against these key enzyme targets.

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| HPK1 Inhibitors | |||

| Compound 19 | HPK1 | Good in vitro activity | [9] |

| KHK-6 | HPK1 | 20 nM | [10] |

| ISR-05 | HPK1 | 24.2 µM | [11] |

| ISR-03 | HPK1 | 43.9 µM | [11] |

| Diaminopyrimidine Carboxamide 1 | HPK1 | 0.5 nM (TR FRET) | [12] |

| Diaminopyrimidine Carboxamide 2 | HPK1 | 64 nM (TR FRET) | [12] |

| SHP2 Inhibitors | |||

| Compound C6 | SHP2 | 0.13 nM | [3][4] |

| LY6, 1 | SHP2 | 9.8 µM | [13] |

| Ribonucleotide Reductase Inhibitors | |||

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | Ribonucleotide Reductase | Potent Inhibitor | [14][15][16] |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) | Ribonucleotide Reductase | Potent Inhibitor | [14][15] |

| VEGFR-2 Inhibitors | |||

| Pyridine-Urea 8b | VEGFR-2 | 5.0 µM | [1][17] |

| Pyridine-Urea 8e | VEGFR-2 | 3.93 µM | [1][17] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyridine-2-carboxamide scaffold and for key biological assays cited in this guide.

General Synthesis of Pyridine-2-Carboxamides

A common method for the synthesis of pyridine-2-carboxamides involves the coupling of a pyridine-2-carboxylic acid derivative with a desired amine.

1. Activation of Pyridine-2-Carboxylic Acid:

-

Method A: Acyl Chloride Formation. To a solution of pyridine-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)), add an excess of a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is typically stirred at room temperature or refluxed for several hours. The resulting acyl chloride can be used in the next step after removal of the excess chlorinating agent under reduced pressure.[18]

-

Method B: In situ Activation with Coupling Reagents. Dissolve the pyridine-2-carboxylic acid in a suitable solvent like dimethylformamide (DMF) or DCM. Add a peptide coupling reagent such as 1,1'-carbonyldiimidazole (CDI), (3-(Dimethylamino)propyl)ethylcarbodiimide hydrochloride (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)). This generates a highly activated ester intermediate in situ.[18][19]

2. Amide Bond Formation:

-

To the solution containing the activated pyridine-2-carboxylic acid derivative (either the acyl chloride or the in situ generated active ester), add the desired primary or secondary amine (1.0 to 1.2 equivalents). The reaction is typically stirred at room temperature overnight. For reactions involving acyl chlorides, a base such as TEA or pyridine is often added to neutralize the HCl byproduct.[18]

3. Work-up and Purification:

-

Upon completion of the reaction (monitored by thin-layer chromatography or LC-MS), the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted pyridine-2-carboxamide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

HPK1 Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced in a kinase reaction.

-

Reaction Setup: In a 384-well plate, add the HPK1 enzyme, the test compound at various concentrations, and a suitable substrate (e.g., a peptide substrate).

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

SHP2 Phosphatase Inhibition Assay (e.g., DiFMUP Assay)

This is a fluorescence-based assay to measure SHP2 activity.

-

Reaction Setup: In a 384-well plate, add the recombinant SHP2 enzyme and the test compound at various concentrations.

-

Reaction Initiation: Initiate the phosphatase reaction by adding a fluorogenic substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Fluorescence Measurement: The dephosphorylation of DiFMUP by SHP2 produces a fluorescent product. Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is proportional to the SHP2 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Ribonucleotide Reductase Inhibition Assay (e.g., [³H]CDP Reduction Assay)

This radiometric assay measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

-

Reaction Mixture: Prepare a reaction mixture containing the purified ribonucleotide reductase enzyme, a radiolabeled substrate such as [³H]cytidine diphosphate ([³H]CDP), and the test compound at various concentrations.

-

Enzyme Reaction: Incubate the reaction mixture at 37°C for a specific time to allow the conversion of [³H]CDP to [³H]dCDP.

-

Separation: Separate the product ([³H]dCDP) from the substrate ([³H]CDP) using a suitable method, such as anion-exchange chromatography.

-

Quantification: Quantify the amount of radioactivity in the product fraction using a scintillation counter.

-

Data Analysis: The amount of radioactivity in the product is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by substituted pyridine-2-carboxamides and typical experimental workflows in drug discovery.

HPK1 Signaling Pathway in T-Cell Activation.

SHP2 Signaling Pathway in Cancer.

Role of Ribonucleotide Reductase in DNA Synthesis.

Anticancer Drug Discovery Workflow.

Antimicrobial Drug Discovery Workflow.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule Inhibitor that Stabilizes the Autoinhibited Conformation of the Oncogenic Tyrosine Phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stork: Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones [storkapp.me]

- 16. Ribonucleotide reductase inhibition enhances chemoradiosensitivity of human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Amide Synthesis [fishersci.co.uk]

- 19. researchgate.net [researchgate.net]

The Versatile Role of 3-Chloropyridine-2-carboxamide as a Key Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized heterocyclic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 3-Chloropyridine-2-carboxamide has emerged as a versatile and highly valuable building block. Its unique arrangement of a chloro substituent, a carboxamide group, and a pyridine ring provides multiple reactive sites, enabling a diverse range of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, key reactions, and applications of this compound, providing researchers and drug development professionals with a comprehensive resource to leverage its synthetic potential.

Synthesis of this compound

The primary and most efficient route to this compound involves the controlled partial hydrolysis of its nitrile precursor, 2-chloro-3-cyanopyridine. This method is favored due to its high yields and operational simplicity.

Experimental Protocol: Synthesis of this compound via Hydrolysis of 2-chloro-3-cyanopyridine

This protocol is adapted from analogous procedures for the hydrolysis of similar heterocyclic nitriles.[1]

Materials:

-

2-chloro-3-cyanopyridine

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide (8% w/v aqueous solution)

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a mixture of 30% hydrogen peroxide and deionized water.

-

Adjust the pH of the hydrogen peroxide solution to 9 by the dropwise addition of an 8% sodium hydroxide solution.

-

Heat the alkaline hydrogen peroxide solution to 50°C.

-

To the heated solution, add 2-chloro-3-cyanopyridine portion-wise over a period of 30 minutes, maintaining the temperature at 50°C.

-

After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

-

Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-3-cyanopyridine | Adapted from[1] |

| Key Reagents | H₂O₂, NaOH | [1] |

| Temperature | 50°C | [1] |

| pH | 9 | [1] |

| Approximate Yield | ~80% | [1] |

| Purification | Recrystallization from ethanol | [1] |

Key Reactions and Applications as a Chemical Intermediate

This compound serves as a linchpin in the synthesis of a variety of more complex molecules, primarily through reactions involving the displacement of the chlorine atom and modifications of the carboxamide group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxamide group activates the chlorine atom for nucleophilic aromatic substitution. This allows for the facile introduction of a wide range of nucleophiles.

A prominent application of this compound is in the synthesis of 3-aminopyridine derivatives. These reactions are crucial in the development of novel therapeutic agents, including those with antimicrobial properties.

Experimental Protocol: Synthesis of 3-(Benzylamino)pyridine-2-carboxamide Derivatives

This protocol is based on the synthesis of analogous 3-benzylaminopyrazine-2-carboxamides.[1]

Materials:

-

This compound

-

Substituted benzylamine (2 equivalents)

-

Triethylamine (1 equivalent)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound in THF in a round-bottom flask.

-

Add two equivalents of the desired substituted benzylamine and one equivalent of triethylamine to the solution.

-

Heat the reaction mixture to 70°C under reflux with continuous stirring for 15 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 3-(benzylamino)pyridine-2-carboxamide derivative.

| Reactant | Product | Yield (%) | Conditions | Reference |

| 3-Chloropyrazine-2-carboxamide, Benzylamine | 3-(Benzylamino)pyrazine-2-carboxamide | 24-50 (Conventional) | THF, Et₃N, 70°C, 15h | [1] |

| 3-Chloropyrazine-2-carboxamide, 4-Methylbenzylamine | 3-((4-Methylbenzyl)amino)pyrazine-2-carboxamide | Not specified | Methanol, Pyridine, MW | [1] |

Note: The yields are for the analogous pyrazine derivatives and may vary for the pyridine series.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of highly complex molecules.

Similarly, the Buchwald-Hartwig amination of this compound would provide an alternative and often more general route to 3-aminopyridine-2-carboxamide derivatives compared to direct SNAr. This reaction involves the coupling of this compound with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.[2][3][4][5][6]

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of this compound as a chemical intermediate, from its synthesis to its derivatization.

Caption: Synthetic workflow of this compound and its derivatization.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its chloro and carboxamide functionalities provide a robust platform for the generation of diverse and complex molecular scaffolds. The ability to undergo nucleophilic aromatic substitution and participate in modern cross-coupling reactions makes it a valuable tool for medicinal chemists and process development scientists. Further exploration of its reactivity is likely to uncover even more applications, solidifying its role as a key building block in the development of novel functional molecules.

References

- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig_reaction [chemeurope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. jk-sci.com [jk-sci.com]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Chloropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Chloropyridine derivatives represent a cornerstone in modern synthetic chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals. Their journey from initial discovery to their current widespread applications is a testament to the continuous evolution of organic synthesis and the intricate dance between chemical structure and biological activity. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of chloropyridine derivatives, supplemented with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and mechanisms of action.

Early Explorations: The Dawn of Pyridine Chemistry

The story of chloropyridines is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from bone oil in the mid-19th century, the targeted synthesis and derivatization of its chlorinated analogues followed the burgeoning understanding of aromatic chemistry.

One of the earliest documented syntheses of a chloropyridine derivative dates back to the late 19th century. Although a specific singular "discovery" is not clearly defined in the readily available literature, early methods for introducing chlorine onto the pyridine ring were being explored. These initial forays were often characterized by harsh reaction conditions and a lack of regioselectivity, yielding mixtures of chlorinated pyridines that were challenging to separate and characterize with the analytical techniques of the era.

Evolution of Synthetic Methodologies: From Brute Force to Precision

The synthesis of chloropyridine derivatives has undergone a remarkable transformation, moving from non-selective, high-temperature reactions to highly regioselective and efficient modern methods.

Direct Chlorination of Pyridine

The direct reaction of pyridine with chlorine was one of the earliest methods explored for the synthesis of chloropyridines. This approach, however, typically requires high temperatures and often leads to a mixture of mono-, di-, and polychlorinated products, with 2-chloropyridine and 2,6-dichloropyridine being common constituents.[1] The harsh conditions and lack of selectivity limited the synthetic utility of this method in its nascent stages.

From Pyridine N-Oxides: A Leap in Regioselectivity

A significant advancement in chloropyridine synthesis came with the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. This allows for more controlled and regioselective chlorination.

Key Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-Oxide

A common and effective method involves the treatment of pyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3][4][5]

-

Reaction: Pyridine N-oxide is reacted with phosphorus oxychloride, often in the presence of a base like triethylamine.

-

Reagents and Conditions:

-

Pyridine N-oxide (1.0 equivalent)

-

Phosphorus oxychloride (2.0 equivalents)

-

Triethylamine (2.0 equivalents)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Temperature: 0 °C to reflux

-

-

Procedure: To a solution of pyridine N-oxide and triethylamine in dichloromethane at 0 °C, phosphorus oxychloride is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reaction. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

-

Yield: This method can provide 2-chloropyridine in high yields, often exceeding 90%, with excellent regioselectivity.[2][3]

Table 1: Comparison of Synthetic Methods for 2-Chloropyridine

| Method | Chlorinating Agent | Typical Conditions | Reported Yield | Selectivity | Reference |

| Direct Chlorination | Cl₂ | High temperature (>300 °C) | Variable | Mixture of isomers | [1] |

| From Pyridine N-Oxide | POCl₃ / Et₃N | 0 °C to reflux | ~90% | High for 2-chloro | [2][3] |

| From Pyridine N-Oxide | (COCl)₂ / Et₃N | 0 °C, 30 min | High | High for 2-chloro | [5] |

| From 2-Hydroxypyridine | POCl₃ | Heating | Good | Specific to 2-chloro | [1][6] |

The Sandmeyer Reaction: A Versatile Tool for Aryl Halide Synthesis

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a reliable method for converting aryl amines to aryl halides via a diazonium salt intermediate.[7] This reaction is particularly useful for synthesizing chloropyridines from their corresponding aminopyridine precursors, especially when direct chlorination is not feasible or gives poor yields.

Key Experimental Protocol: Sandmeyer Reaction for the Synthesis of 2-Chloropyridine from 2-Aminopyridine

-

Step 1: Diazotization: 2-Aminopyridine is converted to its diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Reagents and Conditions (Diazotization):

-

2-Aminopyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Temperature: 0-5 °C

-

-

Procedure (Diazotization): 2-Aminopyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added slowly, keeping the temperature below 5 °C. The formation of the diazonium salt is monitored.

-

Step 2: Copper(I) Chloride Catalyzed Chlorination: The diazonium salt solution is then added to a solution of copper(I) chloride.

-

Reagents and Conditions (Chlorination):

-

Pyridinium diazonium chloride solution

-

Copper(I) chloride (CuCl)

-

Temperature: Room temperature to gentle warming

-

-

Procedure (Chlorination): The cold diazonium salt solution is added portion-wise to a stirred solution of copper(I) chloride. The reaction is often accompanied by the evolution of nitrogen gas. After the addition is complete, the mixture is stirred at room temperature or gently warmed to drive the reaction to completion. The product is then isolated by extraction and purified.[8][9]

Diagram 1: The Sandmeyer Reaction Pathway

Caption: A simplified workflow of the Sandmeyer reaction for chloropyridine synthesis.

The Vilsmeier-Haack Reaction: An Avenue to Functionalized Chloropyridines

The Vilsmeier-Haack reaction, which typically involves the formylation of electron-rich aromatic compounds, can also be employed in the synthesis of chloropyridines, particularly for the preparation of 4-chloro derivatives. This method often starts with carbonyl compounds and leads to the formation of a chloropyridine ring with an aldehyde functionality.[10]

Key Experimental Protocol: Synthesis of 4-Chloronicotinaldehyde via Vilsmeier-Haack Reaction

-

Reaction: A substituted phenylacetone is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) followed by cyclization with ammonium acetate.

-

Reagents and Conditions:

-

Substituted phenylacetone

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Ammonium acetate

-

-

Procedure: The Vilsmeier reagent is prepared by adding POCl₃ to DMF at low temperature. The phenylacetone is then added, and the mixture is heated. The intermediate iminium salt is then treated with ammonium acetate to induce cyclization and formation of the 4-chloronicotinaldehyde.[10]

Chloropyridine Derivatives in Drug Development: A Legacy of Innovation

The rigid, planar structure of the pyridine ring and the ability of the chlorine atom to act as a leaving group or to modulate electronic properties have made chloropyridine derivatives invaluable scaffolds in medicinal chemistry.

Chlorpheniramine: An Early Antihistamine

Chlorpheniramine is a first-generation antihistamine that has been in clinical use for decades to treat allergic conditions.[11] Its synthesis involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine in the presence of a strong base like sodium amide.[12][13][14]

Signaling Pathway of Chlorpheniramine

Chlorpheniramine primarily acts as an inverse agonist at the histamine H1 receptor. By binding to this receptor, it prevents the action of histamine, a key mediator of allergic responses. This blockade inhibits the downstream signaling cascade that leads to symptoms such as vasodilation, increased vascular permeability, and itching.[15][16] It also possesses weak anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[11]

Diagram 2: Chlorpheniramine's Mechanism of Action

Caption: Chlorpheniramine blocks the histamine H1 receptor, preventing the allergic cascade.

Disopyramide: A Class Ia Antiarrhythmic Agent

Disopyramide is a medication used to treat certain types of cardiac arrhythmias. Its synthesis also utilizes a chloropyridine precursor, highlighting the versatility of this chemical class.

Signaling Pathway of Disopyramide

Disopyramide is classified as a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiac myocytes.[17][18] By blocking these channels, it reduces the rate and magnitude of the initial rapid depolarization of the cardiac action potential, thereby slowing conduction velocity. It also inhibits potassium currents, which prolongs the repolarization phase and the effective refractory period of the cardiac action potential.[17][19] Additionally, disopyramide exhibits significant anticholinergic (vagolytic) activity.[17]

Diagram 3: Disopyramide's Effect on Cardiac Action Potential

Caption: Disopyramide blocks sodium and potassium channels in cardiac myocytes.

Zopiclone: A Non-Benzodiazepine Hypnotic

Zopiclone, a non-benzodiazepine hypnotic used for the short-term treatment of insomnia, is synthesized from 2-amino-5-chloropyridine.[20][21][22][23]

Signaling Pathway of Zopiclone

Zopiclone exerts its hypnotic effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[24][25][26][27] Although not a benzodiazepine, zopiclone binds to the benzodiazepine binding site on the GABAₐ receptor complex.[25] This binding allosterically enhances the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and leading to the sedative and hypnotic effects.[25]

Diagram 4: Zopiclone's Modulation of the GABAₐ Receptor

Caption: Zopiclone enhances GABA-mediated inhibition via the GABAₐ receptor.

Conclusion

The journey of chloropyridine derivatives from their early, often challenging, syntheses to their current status as indispensable building blocks in pharmaceuticals and agrochemicals is a compelling narrative of chemical innovation. The development of regioselective and efficient synthetic methods has been paramount to unlocking their full potential. As our understanding of biological targets and disease mechanisms deepens, the versatile chloropyridine scaffold is poised to remain a central theme in the discovery and development of new and improved therapeutic agents and crop protection solutions. The detailed methodologies and mechanistic insights provided in this guide aim to equip researchers and scientists with the foundational knowledge to continue this legacy of discovery.

References

- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]

- 4. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chempanda.com [chempanda.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 12. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN111100067A - New chlorpheniramine maleate impurity and preparation process thereof - Google Patents [patents.google.com]

- 14. CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents [patents.google.com]

- 15. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]

- 16. chlorpheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. What is the mechanism of Disopyramide Phosphate? [synapse.patsnap.com]

- 18. Disopyramide - Wikipedia [en.wikipedia.org]

- 19. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]

- 21. Eszopiclone synthesis - chemicalbook [chemicalbook.com]

- 22. acgpubs.org [acgpubs.org]

- 23. CN103664952A - Preparation method of zopiclone - Google Patents [patents.google.com]

- 24. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Zopiclone? [synapse.patsnap.com]

- 26. The mechanism of action of zopiclone | European Psychiatry | Cambridge Core [cambridge.org]

- 27. The mechanism of action of zopiclone | European Psychiatry | Cambridge Core [cambridge.org]

Spectral Data Analysis of 3-Chloropyridine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral data for 3-Chloropyridine-2-carboxamide (also known as 3-chloropicolinamide), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectral characteristics based on its chemical structure and provides comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and analysis of this and related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3-chloropicolinamide

-

Molecular Formula: C₆H₅ClN₂O[1]

-

Molecular Weight: 156.57 g/mol [1]

-

Exact Mass: 156.0090 Da[1]

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxamide group, and the nitrogen atom in the pyridine ring.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~7.5 - 7.8 | Doublet of doublets (dd) | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2 |

| H-5 | ~7.2 - 7.5 | Triplet or dd | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 4-5 |

| H-6 | ~8.2 - 8.5 | Doublet of doublets (dd) | J(H6,H5) ≈ 4-5, J(H6,H4) ≈ 1-2 |

| -NH₂ | ~7.0 - 8.0 | Broad singlet (2H) | - |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be affected by the electronegativity of the attached atoms (Cl, N, O).

| Carbon | Expected Chemical Shift (ppm) |

| C-2 (C=O) | ~165 - 170 |

| C-3 (C-Cl) | ~145 - 150 |

| C-4 | ~125 - 130 |

| C-5 | ~120 - 125 |

| C-6 | ~148 - 152 |

| C (carboxamide) | ~160 - 165 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3100 - 3500 | Medium-Strong (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (amide I) | 1650 - 1690 | Strong |

| N-H bend (amide II) | 1550 - 1640 | Medium-Strong |

| C=C, C=N stretch (aromatic ring) | 1400 - 1600 | Medium-Strong (multiple bands) |

| C-Cl stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Expected Value |

| Molecular Ion (M⁺) | m/z 156 (³⁵Cl) and 158 (³⁷Cl) |

| Isotopic Pattern | Characteristic 3:1 ratio for the M⁺ and M+2 peaks due to the chlorine isotope. |

| Major Fragments | Expected fragments from the loss of -NH₂, -C(O)NH₂, and Cl. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring high-quality spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Optimize the receiver gain and shim the magnetic field for optimal resolution.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

A larger spectral width will be needed (e.g., 0-200 ppm).

-

Longer acquisition times or a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Collection:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source is suitable for this type of molecule.

-

Method:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and abundant signal for the molecular ion.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan over an appropriate m/z range (e.g., 50-300) to detect the molecular ion and potential fragment ions.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and outlines robust protocols for their experimental determination. While public experimental data is currently scarce, the predictive data and detailed methodologies presented herein offer a valuable resource for scientists engaged in the synthesis and characterization of this and structurally related compounds, facilitating more efficient and targeted research and development efforts.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloropyridine-2-carboxamide

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 3-Chloropyridine-2-carboxamide. As no specific Safety Data Sheet (SDS) is readily available for this exact compound, the information presented herein is synthesized from the SDS of the closely related and structurally similar compound, 3-Chloropyridine. Researchers and professionals should handle this compound with the utmost care and consider this guidance as a baseline, implementing additional safety measures as deemed necessary by a thorough risk assessment.

Hazard Identification and Classification

This compound is anticipated to share hazard classifications with 3-Chloropyridine. The primary hazards are significant and require stringent control measures.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 1 / 2B | H318: Causes serious eye damage. / H320: Causes eye irritation.[1] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Signal Word: Danger[1]

Hazard Pictograms:

Physical and Chemical Properties

Quantitative data for this compound and the related 3-Chloropyridine are summarized below.

| Property | Value (3-Chloropyridine) |

| Molecular Formula | C5H4ClN |

| Molecular Weight | 113.55 g/mol [1] |

| Appearance | Pale yellow to wine red liquid[1] |

| Boiling Point | 148 °C[1] |

| Flash Point | 66 °C / 150.8 °F[2] |

| Water Solubility | 10 g/L at 20°C[1] |

| Specific Gravity | 1.19 – 1.20 at 20°C[1] |

| Vapor Density (Air=1) | 3.92[1] |

Handling and Storage

Strict protocols must be followed to ensure the safe handling and storage of this compound.

Safe Handling:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

-

Use only in a well-ventilated area or outdoors, preferably within a certified chemical fume hood.[1]

-

Wear comprehensive Personal Protective Equipment (PPE) as detailed in Section 4.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

-

Ground and secure containers when transferring material to prevent static discharge.[1]

Storage Conditions:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][2]

-

Store locked up in an area accessible only to qualified and authorized personnel.

-

Store away from incompatible materials, such as strong oxidizing agents.[1][2]

-

Keep away from heat and sources of ignition.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| Protection Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses and a face shield are required.[1][3] Approved under NIOSH (US) or EN 166 (EU) standards. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and chemical-resistant clothing and boots to prevent skin contact.[1][3] |

| Respiratory Protection | For operations where inhalation exposure is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][3] In emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[1] |

| General Hygiene | Ensure eyewash stations and safety showers are in close proximity to the workstation.[1][2] Immediately remove and launder contaminated clothing before reuse.[1] Wash hands and face thoroughly after handling.[1] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen.[4] Call a POISON CENTER or doctor immediately. |

| Skin Contact | Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and lukewarm, gently flowing water for at least 15-20 minutes.[1] Call a physician or poison control center immediately.[5] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do so. Continue rinsing.[3] Immediately call an ophthalmologist or POISON CENTER. |

| Ingestion | Do NOT induce vomiting.[4] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] Never give anything by mouth to an unconscious person.[4] Call a POISON CENTER or doctor immediately.[5] |

Fire Fighting and Spill Response

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[2] Water spray can be used to cool fire-exposed containers.[2]

-

Specific Hazards: The compound is combustible.[1][2] Thermal decomposition may release toxic vapors, including nitrogen oxides, hydrogen chloride, carbon monoxide, and cyanide.[1] Vapors are heavier than air and may form explosive mixtures with air.[2]

-

Protective Equipment: Firefighters must wear a full-face, positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Accidental Release Measures:

-

Personal Precautions: Evacuate non-essential personnel. Do not breathe vapors or mist. Avoid substance contact. Ensure adequate ventilation and remove all sources of ignition.[2]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or water bodies.[1][6]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, labeled container for disposal.[4] Use spark-proof tools during cleanup.[4]

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Caption: Workflow for a this compound spill response.

References

Methodological & Application

Application Notes and Protocols for Aminodehalogenation Reactions of 3-Chloropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the aminodehalogenation of 3-chloropyridine derivatives, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. 3-Aminopyridine scaffolds are prevalent in numerous drug candidates, making their efficient synthesis a key focus in medicinal chemistry. This document details three primary methodologies: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).

Introduction

The substitution of a chlorine atom on the pyridine ring with an amino group is a fundamental C-N bond-forming reaction. While 2- and 4-chloropyridines are relatively activated towards nucleophilic attack, the 3-chloro isomer presents a greater synthetic challenge due to its lower reactivity. This document outlines effective strategies to achieve this transformation, providing detailed experimental conditions and expected outcomes.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] The development of specialized bulky, electron-rich phosphine ligands has enabled the efficient coupling of even challenging substrates like 3-chloropyridines.[2]

General Principles

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the desired aminopyridine product.[3] The choice of ligand and base is crucial for a successful reaction, especially with less reactive aryl chlorides.[2]

Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)"]; PdII [label="Ar-Pd(II)(Cl)L_n"]; AmineCoord [label="Amine Coordination\n(R2NH)"]; PdAmine [label="[Ar-Pd(II)(NHR2)L_n]+Cl-"]; Deprot [label="Deprotonation\n(Base)"]; PdAmido [label="Ar-Pd(II)(NR2)L_n"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-NR2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pd0 -> PdII [label="Ar-Cl"]; PdII -> PdAmine [label="R2NH"]; PdAmine -> PdAmido [label="- Base-H+Cl-"]; PdAmido -> Product [label=""]; Product -> Pd0 [style=invis]; PdAmido -> Pd0 [label=" "];

{rank=same; Pd0; Product;} }

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.Quantitative Data

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of various chloropyridine derivatives. While specific data for a wide range of 3-chloropyridines can be limited, the provided examples with other isomers and related substrates serve as an excellent starting point for reaction optimization.

| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloropyridine | Pyrrolidine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 100 | 16 | ~70-80 |

| 2 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst (2) | - | LiHMDS | THF | 65 | 16 | ~83[4] |

| 3 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS | THF | 65 | 16 | ~78[4] |

| 4 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu | Toluene | reflux | 6 | 94[5] |

| 5 | 2-Chloropyridine | N-Methylaniline | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | THF | 80 | 18 | High |

| 6 | 3-Chloropyridine | Morpholine | IPr*-Pd-3 (0.5) | - | K₃PO₄ | Dioxane | 100 | 18 | 80[6] |

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. Optimization is often necessary.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Chloropyridine Derivatives

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

3-Chloropyridine derivative (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precatalyst (e.g., RuPhos-precatalyst, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., RuPhos, 2 mol%)

-

Base (e.g., LiHMDS or NaOtBu, 2.0 mmol)

-

Anhydrous, degassed solvent (e.g., toluene or THF, 5 mL)

-

Schlenk tube or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium source, ligand (if not using a precatalyst), and base to a dry Schlenk tube equipped with a magnetic stir bar.

-

Evacuate and backfill the tube with inert gas three times.

-